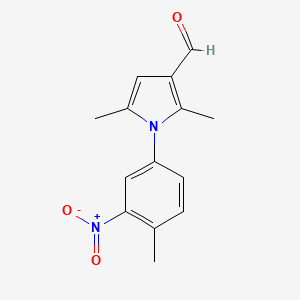
N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea (CPPU) is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a member of the N-phenyl-N'-alkylurea family of compounds, which are known to promote cell division and differentiation in plants.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood, but it is believed to involve the activation of cell division and differentiation pathways in plants. This compound may also act as a cytokinin, a class of plant hormones that regulate cell division and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cytokinins and other plant hormones in treated plants. It also promotes the accumulation of sugars and other metabolites, which can improve fruit quality. This compound has also been shown to enhance the activity of antioxidant enzymes, which can help plants resist abiotic stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has several advantages for use in lab experiments, including its ability to promote cell division and differentiation in a variety of plant species. However, it is important to note that this compound can have variable effects depending on the plant species and the application method used. In addition, this compound can be expensive and difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the identification of new plant species that are responsive to this compound treatment. Finally, there is potential for the development of new formulations of this compound that are more effective and easier to apply in the field.
Méthodes De Synthèse
N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) followed by reaction with thiourea. Another method involves the reaction of cyclopropyl isocyanate with 2,2,6,6-tetramethylpiperidine to form the corresponding urea, which is then reacted with thiourea.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division and differentiation in a variety of plant species, including grapes, kiwifruit, and apples. This compound has also been shown to increase fruit size, improve fruit quality, and enhance resistance to abiotic stress.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3S/c1-12(2)7-10(8-13(3,4)16-12)15-11(17)14-9-5-6-9/h9-10,16H,5-8H2,1-4H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDRISSSMJJJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)





![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)


![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)

![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)